molecular formula C4H4S4 B14500899 2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole CAS No. 64476-04-6

2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole

Cat. No.: B14500899
CAS No.: 64476-04-6
M. Wt: 180.3 g/mol
InChI Key: DNTPBBLMKKBYST-UHFFFAOYSA-N
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Description

2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole is a useful research compound. Its molecular formula is C4H4S4 and its molecular weight is 180.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64476-04-6

Molecular Formula

C4H4S4

Molecular Weight

180.3 g/mol

IUPAC Name

[1,3]dithiolo[4,5-d][1,3]dithiole

InChI

InChI=1S/C4H4S4/c1-5-3-4(6-1)8-2-7-3/h1-2H2

InChI Key

DNTPBBLMKKBYST-UHFFFAOYSA-N

Canonical SMILES

C1SC2=C(S1)SCS2

Origin of Product

United States

Significance of Thenih.govmtu.edudithiolo 4,5 D Nih.govmtu.edudithiole Scaffold in Contemporary Research

The nih.govmtu.edudithiolo[4,5-d] nih.govmtu.edudithiole scaffold is of paramount importance in modern organic and materials chemistry, primarily due to its role as a key precursor for organic conductors and superconductors. thieme-connect.comnih.gov Its derivatives, such as 5-ylidene- nih.govmtu.edudithiolo[4,5-d] nih.govmtu.edudithiole-2-thione, are vital building blocks for creating the electron-donor molecules that form the basis of these advanced materials. nih.gov

The significance of this scaffold stems from several key properties:

High Sulfur Content: The numerous sulfur atoms in the structure facilitate strong intermolecular interactions, specifically sulfur-sulfur (S···S) contacts. nih.govnih.govnih.gov These interactions are crucial for forming extended, multi-dimensional networks in the solid state, which is a prerequisite for efficient charge transport. nih.gov

Planarity and π-Conjugation: The fused ring system is largely planar, which promotes π-stacking in the solid state. nih.govnih.gov The extensive π-conjugation is evident from carbon-sulfur bond lengths that are shorter than typical single bonds. nih.gov This electronic structure is fundamental to its ability to act as an electron donor.

Redox Activity: Derivatives of this scaffold can be readily oxidized to form stable radical cations, a key property for the formation of charge-transfer salts that exhibit metallic conductivity or even superconductivity. thieme-connect.com

Research has also explored the non-linear optical (NLO) properties of these sulfur-rich compounds. nih.gov The high polarization and π-conjugation within the molecular structure can lead to significant second-harmonic generation, demonstrating potential applications beyond molecular conductors. nih.gov

Table 2: Properties and Significance of the nih.govmtu.eduDithiolo[4,5-d] nih.govmtu.edudithiole Scaffold

PropertyDescriptionImplication in Materials Science
Sulfur-Rich FrameworkHigh density of sulfur atoms in the molecule.Promotes intermolecular S···S interactions, leading to multi-dimensional electronic networks. nih.gov
Molecular PlanarityThe fused ring system is essentially planar.Facilitates π-stacking in the solid state, aiding charge transport. nih.govnih.gov
π-ConjugationExtensive delocalization of π-electrons across the molecule.Contributes to electron-donating ability and potential for non-linear optical properties. nih.gov
Redox StabilityForms stable radical cations upon oxidation.Essential for the creation of conducting charge-transfer salts and organic superconductors. thieme-connect.com

Structural Relationship to Key Organic Electronic Materials Precursors and π Donors

Synthesis ofrsc.orgresearchgate.net-Dithiolo-[4,5-d]rsc.orgresearchgate.net-dithiole-2,5-dione (TPD) as a Critical Precursor

rsc.orgresearchgate.net-Dithiolo-[4,5-d] rsc.orgresearchgate.net-dithiole-2,5-dione, also known as 1,3,4,6-tetrathiapentalene-2,5-dione (B3029395) or thiapendione (TPD), is a fundamentally important building block for creating organic materials with significant physical properties. researchgate.netthieme-connect.com TPD serves as a precursor for the synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF or ET), the foundational compound for numerous superconducting radical cation salts. researchgate.net

Multi-Step Reaction Sequences from Carbon Disulfide

The synthesis of TPD was initially reported in 1977 by three different research groups. thieme-connect.com One of the common pathways involves the treatment of a dianion intermediate with thiophosgene, followed by desulfurization using mercury(II) acetate (B1210297) in glacial acetic acid, yielding the final compound in three steps with a 38% yield. thieme-connect.com

Table 1: Overview of TPD Synthesis from Carbon Disulfide

Step Reaction Reagents Yield Reference
1 Formation of Dianion Intermediate Varies Varies thieme-connect.com
2 Reaction with Thiophosgene Thiophosgene Varies thieme-connect.com
3 Desulfurization Mercury(II) acetate/glacial acetic acid 38% (for this step) thieme-connect.com

Optimized reaction conditions are crucial for achieving a high-purity final product. researchgate.net The first step in the sequence is the preparation of potassium isopropylxanthate from carbon disulfide and potassium hydroxide (B78521) in isopropanol, which can be produced in excellent yield on a molar scale. d-nb.info

Rigorous purification of all intermediates is essential for obtaining TPD of superior quality. researchgate.netthieme-connect.com For instance, crude potassium isopropylxanthate may contain impurities like hydrated potassium carbonate and trithiocarbonates, which can be removed by recrystallization or extraction to achieve analytical purity. d-nb.info The purification of a later intermediate involves suspending the crude product in a mixture of acetonitrile (B52724) and concentrated sulfuric acid to remove soluble red impurities. thieme-connect.com Final drying of intermediates is often performed in a vacuum over desiccants like silica (B1680970) gel and phosphorus pentoxide in the dark, as some products are light-sensitive. thieme-connect.com

While the multi-step synthesis from carbon disulfide is well-established, research into alternative pathways aims to improve efficiency and avoid hazardous materials. thieme-connect.comnih.gov One alternative approach involves the reaction of a chelate complex with phosgene (B1210022) or thiophosgene. thieme-connect.com Another route re-synthesized a related sulfur-rich compound, 5-Sulfanylidene-2H,5H-1,3-dithiolo[4,5-d] rsc.orgresearchgate.netdithiol-2-one, using a novel synthetic method starting from a zincate precursor and triphosgene (B27547), achieving an 86.7% yield after purification by column chromatography. nih.gov The development of step-saving synthetic shortcuts, such as those utilizing C-H activation, represents a broader trend in the synthesis of functional organic materials that could be applied to TPD synthesis in the future. nih.gov

Development of Safe and Environmentally Benign Protocols

There is a significant emphasis on developing safe and environmentally friendly protocols for TPD synthesis to ensure a reliable and continuous supply for research and application. thieme-connect.comnih.govresearchgate.net The described three-step synthesis from carbon disulfide is noted for its safety, use of mild conditions, and reliance on inexpensive and eco-friendly reagents. researchgate.netthieme-connect.com This approach is part of a larger movement in chemistry toward "green" synthesis, which seeks to use less toxic materials and generate less waste, for example, by using dimethyl carbonate as a non-toxic alternative to phosgene in other syntheses. nih.govresearchgate.net The use of hydrotalcite as a recyclable catalyst in reactions involving carbon disulfide is another example of an eco-compatible synthetic strategy. thieme-connect.de

Avoidance of Hazardous Reagents and Electrochemical Processes in TPD Synthesis

A key advantage of the optimized three-step protocol is the deliberate avoidance of hazardous materials and processes. researchgate.netthieme-connect.com This includes circumventing the potentially dangerous reduction of carbon disulfide, eliminating the use of mercury-based desulfurizing agents, and avoiding the limitations associated with electrochemical reduction processes. thieme-connect.comd-nb.info Early methods for reducing CS₂ with sodium or potassium amalgam were known to be hazardous. researchgate.net The selected modern pathway successfully bypasses these problematic steps, enhancing the safety and practicality of TPD synthesis. thieme-connect.com

Cycloaddition Reactions in the Construction of Dithiole-Containing Systems

Cycloaddition reactions are a powerful and widely used method for constructing cyclic molecules, including the dithiole rings present in the 2H,5H- rsc.orgresearchgate.netdithiolo[4,5-d] rsc.orgresearchgate.netdithiole scaffold. rsc.orglibretexts.org These reactions involve the concerted combination of two π-electron systems to form a ring with two new σ-bonds and two fewer π-bonds. libretexts.org

Specifically, [2+3] cycloadditions, also known as 1,3-dipolar cycloadditions, are highly effective for creating five-membered heterocyclic rings. rsc.orglibretexts.org In the context of dithiole synthesis, a 1,4,2-dithiazole-5-thione can act as a 1,3-dipole, reacting with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) to form 1,3-dithiole systems through the expulsion of a nitrile fragment. rsc.org The mechanism of the Schönberg Reaction, which forms 1,3-dithiolanes from thioketones and diazomethane (B1218177), involves two consecutive 1,3-dipolar cycloadditions linked by a 1,3-dipolar cycloreversion. researchgate.net These examples highlight the utility of cycloaddition chemistry in building the core structures of sulfur-rich heterocyclic compounds. rsc.orgacs.org

Table 2: Compound Names

Compound Abbreviation Full Chemical Name
TPD rsc.orgresearchgate.net-Dithiolo-[4,5-d] rsc.orgresearchgate.net-dithiole-2,5-dione
BEDT-TTF / ET bis(ethylenedithio)tetrathiafulvalene

1,3-Dithiole-2,4,5-trithione Cycloadditions for Tetrathiafulvalene (TTF) Derivative Synthesis

A key method for synthesizing 1,3-dithiole-2-thiones, which are precursors to TTF derivatives, involves the [4+2] cycloaddition of an oligomer of 1,3-dithiole-2,4,5-trithione with various unsaturated compounds. osi.lv This approach has been successfully applied to acyclic, carbocyclic, and heterocyclic systems. osi.lv The resulting 1,3-dithiole-2-thiones can then be used to produce substituted tetrathiafulvalenes, including derivatives of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF). osi.lv The phosphite-mediated coupling of these 1,3-dithiole-2-thione precursors is a common method for the final construction of the TTF framework. nih.govrsc.org An expedient, large-scale synthesis of TTF itself has been developed from 4,5-bis(benzoylthio)-1,3-dithiole-2-thione, achieving high purity without chromatography. rsc.org

1,3-Dipolar Cycloadditions Involving 1,2-Dithiole-3-thiones

The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered rings, and it is applicable to the synthesis of dithiole systems. wikipedia.org Specifically, 3H-1,2-dithiole-3-thiones can react with alkynes in a 1,3-cycloaddition manner to yield 1,3-dithioles. nih.gov This reaction typically involves the addition of one equivalent of an alkyne to the dithiolethione at or below room temperature, with yields varying from moderate to quantitative. nih.gov These reactions are a cornerstone for creating diverse heterocyclic systems from the 1,2-dithiole-3-thione core. nih.gov The development of catalytic and enantioselective 1,3-dipolar cycloadditions has further expanded the utility of this reaction in synthesizing complex, stereochemically rich molecules. nih.gov

The table below summarizes representative examples of 1,3-dipolar cycloaddition reactions involving dithiole derivatives.

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions

1,3-Dipole Dipolarophile Catalyst/Conditions Product Type Reference
3H-1,2-Dithiole-3-thione Activated Alkynes Room Temperature 1,3-Dithiole nih.gov
Azomethine Ylide Alkenes Chiral Metal Complexes Five-membered Heterocycle nih.gov
Carbonyl Ylide o-Quinones Not specified Spiro Oxabicycle researchgate.net
Nitrile Oxide Alkenes/Alkynes Not specified Isoxazoline/Isoxazole wikipedia.org

Stereochemical Control in Cycloaddition Pathways

Control over stereochemistry is a critical aspect of modern organic synthesis, and cycloaddition reactions offer a robust platform for achieving it. nih.gov 1,3-dipolar cycloadditions are noted for being stereospecific, meaning the configuration of the dipolarophile is retained in the product. wikipedia.org This high degree of stereospecificity supports a concerted mechanism where new sigma bonds are formed simultaneously. wikipedia.orgmdpi.com In the context of synthesizing complex molecules, such as polycyclic frameworks, achieving regio-, diastereo-, and enantioselectivity is crucial. nih.gov Chiral metal complexes have been shown to be versatile catalysts for steering the stereochemical outcome of 1,3-dipolar cycloadditions. nih.gov For instance, the reaction between azomethine ylides and cyclic dipolarophiles can generate pyrrolidines with multiple stereocenters in a single, controlled step. nih.gov

Synthesis of Annulated Dithiole Systems

Annulation, or the fusion of rings onto a core structure, provides a pathway to complex polycyclic systems. Several strategies have been developed to synthesize dithiole systems annulated with other heterocyclic or carbocyclic rings. One approach involves the reaction of 4,5-dichloro-3,6-di-tert-butyl-o-benzoquinone with alkali metal gem-dithiolates, which allows for the attachment of a 1,3-dithiole ring to the quinone backbone. nih.gov This method extends the range of possible substituents that can be introduced into the final annulated product. nih.gov

Approaches tonih.govnih.govDithiolo[3,4-b]pyridine Derivatives

Synthetic routes to nih.govmdpi.comdithiolo[3,4-b]pyridine derivatives often utilize dithiomalondianilide as a key starting material. The reaction of dithiomalondianilide with 3-aryl-2-cyanoacrylamides under mild conditions, catalyzed by morpholine (B109124), leads to the formation of 6-imino-4,5,6,7-tetrahydro-3H- nih.govmdpi.comdithiolo[3,4-b]pyridine-5-carboxamides in good yields. mdpi.com The proposed mechanism involves a Michael addition followed by an oxidative heterocyclization. mdpi.com Similarly, reacting dithiomalonic acid dianilide with arylmethylidenemalononitriles in the presence of morpholine yields 6-amino-4-aryl-7-phenyl-3-(phenylamino)-4,7-dihydro-3Н- nih.govmdpi.comdithiolo[3,4-b]pyridine-5-carbonitriles. enamine.netresearchgate.net

Synthetic Routes to Dithiolo[3,4-c]quinoline-1-thione Derivatives

The synthesis of 4,5-dihydro-1H- nih.govmdpi.comdithiolo[3,4-c]quinoline-1-thione derivatives has been explored for their potential applications as kinase inhibitors. nih.govmdpi.com The general synthetic strategy begins with 2,2,4-trimethyl-1,2-dihydroquinolines. mdpi.com These starting materials can be converted into the target dithiolo-quinoline derivatives through various methods, including the reaction of N-alkylhydroquinoline-6-carbaldehydes with cyclic secondary amines and elemental sulfur. mdpi.com Further functionalization can be achieved through reactions at the secondary amino group of the dihydroquinoline ring or at the thiocarbonyl group. mdpi.com For example, N-acyl derivatives can be obtained by reacting the dithioloquinolines with acyl chlorides. mdpi.com

The table below outlines key synthetic approaches for annulated dithiole systems.

Table 2: Synthetic Routes to Annulated Dithiole Systems

Target System Starting Materials Key Reagents/Conditions Reference
nih.govmdpi.comDithiolo[3,4-b]pyridines Dithiomalondianilide, 3-Aryl-2-cyanoacrylamides Morpholine, EtOH, reflux mdpi.com
nih.govmdpi.comDithiolo[3,4-b]pyridines Dithiomalonic acid dianilide, Arylmethylidenemalononitriles Morpholine enamine.netresearchgate.net
nih.govmdpi.comDithiolo[3,4-c]quinoline-1-thiones 2,2,4-Trimethyl-1,2-dihydroquinolines Elemental sulfur, Acyl chlorides mdpi.com
1,3-Dithiole-annulated o-benzoquinones 4,5-Dichloro-3,6-di-tert-butyl-o-benzoquinone Alkali metal gem-dithiolates nih.gov

Methodologies for 5-Ylidene-1,3-dithiolo[4,5-d]nih.govmdpi.comdithiole-2-thione Frameworks

Molecules that contain a 5-ylidene- nih.govnih.govdithiolo[4,5-d] nih.govnih.govdithiole-2-thione framework are valuable as precursors for organic conductors and superconductors. researchgate.net A synthetic route to a related compound, 5-sulfanylidene-2H,5H-1,3-dithiolo[4,5-d] nih.govnih.govdithiol-2-one, involves the use of a bis(tetrabutylammonium)bis(1,3-dithiole-2-thione-4,5-dithiol) zincate precursor. nih.gov This zincate complex is dissolved in tetrahydrofuran (B95107) (THF) and reacted with triphosgene at low temperatures to yield the target compound after purification. nih.govnih.gov The resulting molecule is noted for being essentially planar, a characteristic that facilitates intermolecular S···S interactions and π-stacking in the solid state. nih.govnih.gov

Synthesis of Electron-Rich π-Donors Incorporating Dithiole Moieties

The development of electron-rich π-donors is fundamental to the field of molecular electronics. The incorporation of dithiole moieties into larger conjugated systems is a common strategy to enhance their electron-donating capabilities. These molecules often serve as precursors to tetrathiafulvalene (TTF) and its derivatives, which are well-known for their ability to form highly conductive charge-transfer salts. alfa-chemistry.com

A notable example involves the synthesis of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives. The central p-quinodimethane ring in these molecules adopts a boat conformation due to steric interactions, resulting in a saddle-shaped structure. The bis(1,3-dithiole) substituents are potent π-electron donors, enabling a single, two-electron, quasi-reversible oxidation to form a stable dication. acs.org This electrochemical behavior is accompanied by a significant conformational change, with the anthracene (B1667546) system becoming planar and the resulting 1,3-dithiolium cations orienting nearly orthogonally to it. acs.org

The synthesis of such complex donors often involves multistep procedures. For instance, cyclophane structures incorporating the 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene system have been prepared through macrocyclization reactions of corresponding diol precursors with dicarbonyl chlorides. acs.org Another approach involves the palladium-catalyzed cross-coupling reactions to introduce functionalities. For example, 1,3-dithiol-2-ylidene derivatives with bis(ethynylpyridine) units have been synthesized via Sonogashira coupling of the corresponding dibromide, leading to compounds with intramolecular charge-transfer properties.

The versatility of the dithiole moiety is further demonstrated in the synthesis of push-pull systems. By attaching electron-rich 1,3-dithiol-2-ylidene groups to electron-accepting units like polynitrofluorene, highly conjugated compounds with significant intramolecular charge transfer (ICT) are obtained. These materials exhibit a unique combination of high electron affinity and intense absorption in the visible spectrum, making them suitable for applications such as photoconductive films.

A general and efficient route to various 2-ylidene-1,3-dithiolanes has been developed through a one-pot reaction. This method involves the reaction of carbon disulfide with compounds containing active methylene (B1212753) groups in the presence of a base, followed by the addition of 1,2-dichloroalkanes. researchgate.net This approach provides a convenient pathway to a range of substituted dithiolane derivatives.

Table 1: Examples of Synthesized Electron-Rich π-Donors with Dithiole Moieties

Compound Class Synthetic Strategy Key Features
9,10-Bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene Derivatives Macrocyclization of diol precursors Saddle-shaped conformation, two-electron oxidation to a stable dication. acs.org
1,3-Dithiol-2-ylidene Derivatives with Bis(ethynylpyridine) Units Palladium-catalyzed Sonogashira coupling Intramolecular charge-transfer properties.
Push-Pull Dithiole-Fluorene Acceptors Attachment of dithiole donors to fluorene (B118485) acceptors High electron affinity and strong intramolecular charge transfer.
2-Ylidene-1,3-dithiolanes One-pot reaction of carbon disulfide, active methylene compounds, and 1,2-dichloroalkanes Versatile and efficient synthesis of various derivatives. researchgate.net

Synthetic Strategies for Sulfur-Rich Compounds Possessing thealfa-chemistry.comrsc.orgDithiolo[4,5-d]alfa-chemistry.comrsc.orgdithiole Framework

The synthesis of sulfur-rich compounds based on the alfa-chemistry.comrsc.orgdithiolo[4,5-d] alfa-chemistry.comrsc.orgdithiole framework is of significant interest for the preparation of organic conductors and materials with non-linear optical (NLO) properties. rsc.org A key precursor in many of these syntheses is alfa-chemistry.comrsc.orgdithiolo[4,5-d] alfa-chemistry.comrsc.orgdithiole]-2,5-dione, also known as thiapendione. d-nb.inforesearchgate.net

The synthetic sequence begins with the preparation of potassium isopropylxanthate from carbon disulfide and potassium hydroxide in isopropanol. d-nb.info The subsequent reaction steps lead to the formation of the dione derivative. The purification and full characterization of all intermediates are crucial to obtain a final product of high purity. d-nb.inforesearchgate.net

Another important functionalized derivative is 5-sulfanylidene-2H,5H-1,3-dithiolo[4,5-d] alfa-chemistry.comrsc.orgdithiol-2-one. A synthetic route to this compound involves the use of a bis(tetrabutylammonium)bis(1,3-dithiole-2-thione-4,5-dithiol) zincate precursor. nih.govnih.gov This zincate is dissolved in tetrahydrofuran (THF) and treated with triphosgene at low temperatures. nih.gov The resulting product can be purified by column chromatography to yield the orange crystalline compound. nih.gov This molecule exhibits a planar conformation and its crystalline structure features short intermolecular S···S contacts, which are important for its electronic properties. nih.govnih.gov

Molecules containing the 5-ylidene- alfa-chemistry.comrsc.orgdithiolo[4,5-d] alfa-chemistry.comrsc.orgdithiole-2-thione framework are also significant as precursors for multi-dimensional organic superconductors and conductors. The synthesis of derivatives such as 5-isopropylidene-1,3-dithiolo[4,5-d] alfa-chemistry.comrsc.orgdithiole-2-thione has been reported in the literature. These molecules are characterized by a planar framework and form intermolecular S···S interactions in the solid state.

The annulation of a 1,3-dithiole ring onto other molecular scaffolds is another effective strategy. For instance, a 1,3-dithiole ring has been attached to a sterically hindered o-quinone core through the reaction of 4,5-dichloro-3,6-di-tert-butyl-o-benzoquinone with alkali metal gem-dithiolates. beilstein-journals.orgnih.gov This reaction proceeds in high yield and provides a pathway to novel ditopic redox-active ligands. beilstein-journals.orgnih.gov

Table 2: Synthetic Approaches to Functionalized alfa-chemistry.comrsc.orgDithiolo[4,5-d] alfa-chemistry.comrsc.orgdithiole Derivatives

Target Compound Starting Material(s) Key Reagents/Conditions Notable Features of the Synthesis
alfa-chemistry.comrsc.orgDithiolo[4,5-d] alfa-chemistry.comrsc.orgdithiole]-2,5-dione (Thiapendione) Carbon disulfide Potassium hydroxide/isopropanol, then a three-step sequence Safe, avoids hazardous reagents, overall yield of 22-28%. d-nb.inforesearchgate.net
5-Sulfanylidene-2H,5H-1,3-dithiolo[4,5-d] alfa-chemistry.comrsc.orgdithiol-2-one Bis(tetrabutylammonium)bis(1,3-dithiole-2-thione-4,5-dithiol) zincate precursor Triphosgene in THF at 195 K Leads to a planar, sulfur-rich compound with NLO properties. nih.govnih.gov
5-Isopropylidene-1,3-dithiolo[4,5-d] alfa-chemistry.comrsc.orgdithiole-2-thione Literature-based methods Not specified in detail in the provided context Precursor to multi-dimensional organic conductors.
o-Quinones with annulated 1,3-dithiole ring 4,5-Dichloro-3,6-di-tert-butyl-o-benzoquinone and alkali metal gem-dithiolates DMF solution High-yield annulation to form redox-active ligands. beilstein-journals.orgnih.gov

Theoretical Investigations of Reaction Pathways

Computational chemistry provides powerful tools to elucidate the complex reaction pathways involved in the synthesis and transformation of dithiolo-dithiole systems. Theoretical studies offer insights into reaction feasibility, selectivity, and the nature of transient intermediates.

Density Functional Theory (DFT) Studies on Cyclization Processes and Activation Barriers

Density Functional Theory (DFT) has become an essential method for investigating the mechanisms of organic reactions, including the 1,3-dipolar cycloadditions that are crucial for forming five-membered heterocyclic rings. mdpi.com These computational studies help in understanding the conformational analysis of molecules and explaining reaction mechanisms. mdpi.com

For derivatives of the 2H,5H- mdpi.comnih.govdithiolo[4,5-d] mdpi.comnih.govdithiole system, DFT calculations have been employed to determine molecular geometry and electronic properties. For instance, a DFT study on 5-Sulfanylidene-2H,5H-1,3-dithiolo[4,5-d] mdpi.comnih.govdithiol-2-one, performed at the B3LYP/6–311(d) level, revealed that the "free" molecule adopts a perfectly planar conformation with C2v symmetry. nih.gov This planarity is indicative of the π-conjugated nature of the molecule. The same study calculated the molecular dipole moment to be 0.8862 Debye, highlighting the polar nature of the structure. nih.gov Such theoretical optimizations are crucial for predicting the stability and potential applications of these materials, for example, in non-linear optics. nih.gov

DFT calculations are also instrumental in predicting the activation barriers and regioselectivity of cycloaddition reactions, which are key steps in the synthesis of these fused ring systems. mdpi.com By analyzing the energies of transition states, researchers can predict the most likely reaction pathways and product distributions. mdpi.comnih.gov

Mechanistic Probes in the Formation of Organometallic Coordination Polymers

Derivatives of 2H,5H- mdpi.comnih.govdithiolo[4,5-d] mdpi.comnih.govdithiole serve as important ligands for the synthesis of organometallic coordination polymers, which have applications in materials science. Understanding the mechanism of polymer formation is key to controlling the properties of the resulting material.

The elucidation of these mechanisms often involves a combination of experimental and theoretical techniques. ethz.ch Common experimental probes include:

In-situ Spectroscopy: Techniques like NMR and IR spectroscopy are used to monitor the reaction in real-time, allowing for the identification of intermediates and the determination of reaction kinetics. ethz.ch

Cyclic Voltammetry: This electrochemical method can provide information about the redox properties of the metal complexes and any changes in oxidation state during the polymerization process. ethz.ch

These experimental methods are frequently combined with DFT calculations to model the elemental steps of the reaction, such as ligand exchange, oxidative addition, and reductive elimination. ethz.ch This integrated approach provides a comprehensive picture of the reaction mechanism, from the initial coordination of the dithiole-based ligand to the final polymer structure.

Understanding Reaction Selectivity and Regioselectivity

The synthesis of substituted dithiolo-dithiole systems often involves cycloaddition reactions where selectivity is a critical concern. Both steric and electronic factors play a significant role in determining the outcome of these reactions. wikipedia.org

A notable example is the regioselective addition of a Fischer carbene complex to 1,2-dithiole-3-thiones, which are common precursors. mdpi.com In this reaction, the carbene moiety acts as an electron-withdrawing group, enhancing the electrophilic character of the alkyne. The reaction's high selectivity suggests that the mechanism begins with the attack of the nucleophilic thiocarbonyl group on the electrophilic carbenium atom of the carbene complex. mdpi.com

The regioselectivity of 1,3-dipolar cycloadditions can often be rationalized using Frontier Molecular Orbital (FMO) theory. wikipedia.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the reaction's feasibility and the orientation of addition. For instance, in the reaction of diazomethane with various dipolarophiles, the carbon atom of diazomethane has the largest HOMO coefficient, leading to its addition to the atom in the dipolarophile with the largest LUMO coefficient. wikipedia.org Similar principles govern the cycloaddition reactions used to construct the dithiolo-dithiole core, where the electronic properties of substituents on the reacting partners guide the regiochemical outcome. mdpi.comresearchgate.net

Transformations and Ring Rearrangements of Dithiole Systems

Dithiole systems, particularly their thione derivatives, are versatile building blocks in heterocyclic chemistry due to their susceptibility to various transformations and rearrangements. nih.govresearchgate.net

Ring Transformations of 3H-1,2-Dithiole-3-thiones

3H-1,2-Dithiole-3-thiones are a well-studied class of compounds that undergo diverse ring transformations, making them valuable precursors for more complex heterocyclic systems. mdpi.comnih.gov These reactions include 1,3-dipolar cycloadditions, recyclizations, and replacements of sulfur atoms. mdpi.comresearchgate.net

One of the most common transformations is the 1,3-dipolar cycloaddition with alkynes. mdpi.com This reaction typically proceeds through the formation of a spiro intermediate, which then rearranges to form a 1,3-dithiole system. The reaction conditions can be controlled to add one or more alkyne molecules. mdpi.com

Another significant transformation involves the reaction with nitrilimines. This reaction also occurs as a 1,3-dipolar cycloaddition at the thione group, but it is followed by a spontaneous opening of the dithiole ring and extrusion of a sulfur atom, ultimately forming a 1,3,4-thiadiazole (B1197879) ring. mdpi.com

The table below summarizes some key ring transformations of 3H-1,2-dithiole-3-thiones.

ReactantProduct TypeKey Mechanistic StepReference(s)
Alkynes1,3-Dithioles1,3-Dipolar Cycloaddition mdpi.com
Nitrilimines1,3,4-Thiadiazoles1,3-Dipolar Cycloaddition followed by ring opening and sulfur extrusion mdpi.com
α,β-Unsaturated NitrilesThiinthionesNucleophilic attack at C-5 followed by ring opening-ring closure researchgate.net

These transformations highlight the synthetic versatility of 3H-1,2-dithiole-3-thiones as synthons for a wide array of sulfur-containing heterocycles. nih.govnih.gov

Nucleophilic Displacement Reactions on Dithiole Precursors

Nucleophilic displacement is a fundamental reaction type used in the synthesis and modification of dithiole precursors. youtube.comgacariyalur.ac.in These reactions can occur at various positions on the dithiole ring system, leading to a wide range of functionalized derivatives.

The reaction of 1,2-dithiole-3-thiones with nucleophiles such as amines has been studied, where an imine group can replace either endocyclic or exocyclic sulfur atoms. nih.gov Another example involves the reaction of 4-phenyl-1,2-dithiole-3-thione with unsaturated nitriles, which is initiated by a nucleophilic attack at the C-5 position of the dithiole ring, leading to a ring-opening and subsequent recyclization to form a different heterocyclic system. researchgate.net

The development of novel synthetic methods, such as the dual nucleophilic substitution reaction of dichloromethane (B109758) with thiols, provides efficient access to dithioacetals, which are important building blocks in organic synthesis. rsc.org These fundamental substitution reactions are key to constructing the acyclic precursors that can later be cyclized to form the desired dithiole and dithiolo-dithiole ring systems.

Dimerization and Polymerization Reactions of Dithiole-Based Precursors

The journey from 2H,5H- researchgate.netrsc.orgDithiolo[4,5-d] researchgate.netrsc.orgdithiole to polymeric materials is characterized by carefully orchestrated chemical transformations. The initial step involves the reaction of the precursor with aldehydes in the presence of a phosphite, such as triethyl phosphite. This reaction creates a C=C double bond, forming a 2,5-disubstituted tetrathiapentalene. This substituted derivative is essentially a dimerized form of the initial dithiole, functionalized with groups derived from the aldehyde.

Following the formation of these disubstituted tetrathiapentalenes, a unique oxidative polymerization process is employed to generate polymeric, vinylogous tetrathiafulvalenes. rsc.org This polymerization extends the conjugated system, leading to materials with potentially interesting electronic and optical properties. The resulting polymers can be classified as main-chain TTF polymers, where the TTF moiety is an integral part of the polymer backbone. researchgate.netrsc.org

The electrochemical properties of these polymers are of significant interest. The TTF units within the polymer chain are redox-active and can undergo reversible oxidation processes. researchgate.net This characteristic is fundamental to their potential applications in organic electronics.

Detailed Research Findings

Research into the polymerization of dithiole-based precursors has yielded a variety of polymers with tailored properties. The choice of the aldehyde in the initial coupling step allows for the introduction of different substituent groups, which in turn influences the solubility, processability, and electronic characteristics of the final polymer.

Below is a table summarizing the synthesis and properties of a representative TTF-based polymer derived from a dithiole precursor.

MonomerPolymerization MethodResulting PolymerMolecular Weight ( g/mol )Key Properties
Dihydroxy TTF derivativeCondensation polymerization with malonyl chloride6TTF-polymer9,030Soluble in common organic solvents, forms ductile films, acts as a good electron-donating material. researchgate.net

The characterization of these polymers involves a range of spectroscopic and analytical techniques. Techniques such as Fourier Transform Infra-Red (FTIR) and UV-visible (UV-VIS) spectroscopy are used to confirm the chemical structure and study the electronic transitions within the polymer. nih.gov Cyclic voltammetry is a crucial tool for investigating the electrochemical behavior, revealing the redox potentials of the TTF units in the polymer chain. researchgate.net

In addition to chemical polymerization methods, electrochemical polymerization has also been explored for the synthesis of TTF-based polymers. researchgate.net This technique allows for the direct deposition of the polymer film onto an electrode surface, offering a convenient method for fabricating thin-film devices.

The development of these synthetic routes to TTF-based polymers from dithiole precursors like 2H,5H- researchgate.netrsc.orgDithiolo[4,5-d] researchgate.netrsc.orgdithiole opens up avenues for the creation of new organic materials with tunable properties for a range of electronic applications.

Electronic Structure, Spectroscopic Characterization, and Advanced Computational Studies

Quantum Chemical Investigations and Theoretical Modeling

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and properties of 2H,5H- nih.govmdpi.comdithiolo[4,5-d] nih.govmdpi.comdithiole and its derivatives. These computational methods provide deep insights into molecular conformations, electronic properties, and spectroscopic behavior, complementing experimental findings.

DFT calculations are a powerful tool for predicting the geometry and electronic characteristics of molecules. For derivatives of the 2H,5H- nih.govmdpi.comdithiolo[4,5-d] nih.govmdpi.comdithiole system, theoretical optimization of the molecular conformation has been performed. For instance, calculations on 5-Sulfanylidene-2H,5H-1,3-dithiolo[4,5-d] nih.govmdpi.comdithiol-2-one using Gaussian-03 programs at the B3LYP/6–311(d) level of theory indicate that the "free" molecule adopts a perfect planar conformation with C2v symmetry. nih.gov This planarity is a key factor in enabling effective π-conjugation throughout the molecule. nih.govnih.gov

The electronic properties, such as the HOMO-LUMO energy gap, have also been investigated for related dithiolodithiole systems. While direct calculations for the parent compound were not detailed in the provided results, studies on analogous structures show that DFT methods, such as the M06 functional, can predict these gaps. mdpi.com It's important to note that computed gap values can sometimes be overestimated compared to experimental data. mdpi.com For example, in a study of related dithiolodithiole and thiophene (B33073) compounds, the M06 level of theory overestimated the HOMO-LUMO energy gap by approximately 0.8 eV. mdpi.com

Below is an interactive data table summarizing representative computational data for a derivative of the target compound.

CompoundMethodBasis SetKey Finding
5-Sulfanylidene-2H,5H-1,3-dithiolo[4,5-d] nih.govmdpi.comdithiol-2-oneDFTB3LYP/6–311(d)Perfect planar conformation (C2v symmetry)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited-state properties of molecules, including their optical absorption spectra. nih.govaps.orgresearchgate.net This approach allows for the calculation of vertical excitation energies, which correspond to the absorption of light. mdpi.com The choice of the exchange-correlation functional and basis set is crucial for obtaining accurate results that align with experimental observations. nih.gov

For dithiolodithiole and thiophene-based organic electrochromic systems, TD-DFT has been successfully employed to reproduce their spectrochemical properties. mdpi.comnih.gov The calculations typically involve computing the lowest vertical excitation energies to understand the nature of the electronic transitions. mdpi.com Solvent effects can also be incorporated into these models using methods like the polarizable continuum model (PCM) to better simulate experimental conditions. mdpi.com

While specific TD-DFT data for the parent 2H,5H- nih.govmdpi.comdithiolo[4,5-d] nih.govmdpi.comdithiole was not found, the general applicability of the method to this class of compounds is well-established. mdpi.comnih.gov The accuracy of TD-DFT in predicting optical properties makes it an invaluable tool for designing new materials with specific electronic and optical characteristics. aps.org

The concept of aromaticity is closely linked to the delocalization of π-electrons within a cyclic system, leading to enhanced stability. mdpi.comchemrxiv.org Aromatic compounds exhibit characteristic features such as planar structures and intermediate bond lengths between single and double bonds. mdpi.com In the context of 2H,5H- nih.govmdpi.comdithiolo[4,5-d] nih.govmdpi.comdithiole derivatives, the planarity of the molecular framework is a strong indicator of a delocalized π-electron system. nih.govnih.gov

Experimental evidence from X-ray crystallography on derivatives often shows C-S bond lengths that are shorter than a standard Csp3-S single bond, which further supports the presence of π-conjugation. nih.govnih.gov This electron delocalization is a key contributor to the electronic properties of these sulfur-rich compounds, making them interesting candidates for materials science applications. nih.gov The degree of electron sharing and its uniformity are critical factors in determining the aromatic character of a molecule. chemrxiv.org Various computational indices have been developed to quantify aromaticity based on electron delocalization. rsc.org

Key characteristics related to π-electron delocalization in dithiolo-dithiole systems include:

Planar molecular geometry facilitates the overlap of p-orbitals. nih.gov

Intermediate bond lengths suggest a delocalized electronic structure rather than distinct single and double bonds. mdpi.com

Enhanced stability compared to non-aromatic analogues. mdpi.com

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray diffraction studies on derivatives of 2H,5H- nih.govmdpi.comdithiolo[4,5-d] nih.govmdpi.comdithiole consistently reveal a high degree of molecular planarity. For instance, the molecule 5-Sulfanylidene-2H,5H-1,3-dithiolo[4,5-d] nih.govmdpi.comdithiol-2-one is essentially planar, with a root-mean-square (r.m.s.) deviation of only 0.032 Å. nih.govnih.gov Similarly, the framework of 5-Isopropylidene-1,3-dithiolo[4,5-d] nih.govmdpi.comdithiole-2-thione is also planar, with an r.m.s. deviation of 0.012 Å for the non-hydrogen atoms. nih.gov

This planarity is crucial for establishing effective conjugation pathways through the delocalized π-electron system. nih.govnih.gov The observed shortening of C-S single bonds in the crystal structure of 5-Sulfanylidene-2H,5H-1,3-dithiolo[4,5-d] nih.govmdpi.comdithiol-2-one is a direct consequence of this π-conjugation. nih.govnih.gov In some more complex, unsymmetrical tetrathiafulvalene (B1198394) derivatives containing the dithiolo-dithiole moiety, slight deviations from planarity can occur, with r.m.s. deviations for the dithiolo-dithiole plane reaching up to 0.104 Å. researchgate.net

The way molecules arrange themselves in a crystal, known as the packing architecture, is governed by intermolecular interactions. cetjournal.it In the crystal structures of 2H,5H- nih.govmdpi.comdithiolo[4,5-d] nih.govmdpi.comdithiole derivatives, short intermolecular S···S contacts are a prominent and recurring feature. These interactions play a significant role in stabilizing the crystal lattice. nih.govnih.govresearchgate.net

The table below presents crystallographic data for several derivatives, illustrating common packing features.

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
5-Sulfanylidene-2H,5H-1,3-dithiolo[4,5-d] nih.govmdpi.comdithiol-2-oneMonoclinicPnπ–π stacking, S···S contacts (3.314 Å, 3.482 Å, 3.501 Å) nih.gov
5-(1,3-Dithiolo[4,5-d] nih.govmdpi.comdithiol-2-ylidene)-1,3-dithiolo[4,5-c] nih.govresearchgate.netnih.govthiadiazoleMonoclinicC2/cS···S contacts (3.47 Å, 3.507 Å, 3.517 Å) researchgate.net
5-Isopropylidene-1,3-dithiolo[4,5-d] nih.govmdpi.comdithiole-2-thioneTriclinicP-1S···S contacts (3.501 Å, 3.581 Å) nih.gov
6,7,8,9,10,11,12,13-Octahydro-5H-1,3-dithiole[4,5-b] nih.govnih.govdithiacyclotridecine-2-thioneMonoclinicP21/cC–S···π interactions nih.govresearchgate.net

Confirmation of Chiral Centers and Racemic Mixtures

The parent molecule, 2H,5H- researchgate.netscripps.eduDithiolo[4,5-d] researchgate.netscripps.edudithiole, is an achiral compound. Its molecular structure possesses planes of symmetry, precluding the existence of enantiomers. Chirality can, however, be introduced into the dithiolo[4,5-d] researchgate.netscripps.edudithiole system through substitution at the 2- and/or 5-positions with chiral moieties or by creating stereogenic centers.

When chiral derivatives are synthesized, the result is often a racemic mixture, containing equal amounts of both enantiomers. The confirmation of these chiral centers and the analysis of the resulting mixtures rely on specialized analytical techniques. While specific studies on chiral derivatives of the parent 2H,5H- researchgate.netscripps.edudithiolo[4,5-d] researchgate.netscripps.edudithiole are not extensively detailed in foundational literature, the principles of stereochemical analysis for related sulfur-containing heterocyclic compounds are well-established. Techniques such as chiral chromatography would be employed for the separation of enantiomers, and polarimetry could measure the optical rotation of the separated, optically active compounds.

Advanced Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the structural elucidation and characterization of the 2H,5H- researchgate.netscripps.edudithiolo[4,5-d] researchgate.netscripps.edudithiole core. Data is often derived from stable, functionalized derivatives, such as the corresponding dione (B5365651) or thione, which provide insight into the fundamental properties of the parent ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. For derivatives of the 2H,5H- researchgate.netscripps.edudithiolo[4,5-d] researchgate.netscripps.edudithiole framework, ¹H and ¹³C NMR are fundamental for structural confirmation.

In substituted derivatives, the chemical shifts of the protons and carbons on the substituent groups provide key information. For example, in a 2-((4-chlorobenzyl)thio)-5,6-dihydro-4H-1,3-thiazine, a related sulfur-containing heterocycle, the protons of the benzyl (B1604629) group and the thiazine (B8601807) ring show distinct signals. mdpi.com The methylene (B1212753) protons (CH₂) alpha to the sulfur atom typically appear in the range of δ 4.1-4.2 ppm in the ¹H NMR spectrum. mdpi.com The carbon atoms of the dithiolo ring system are particularly sensitive to their electronic environment, with ¹³C NMR chemical shifts providing insight into the bonding and hybridization.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Heterocyclic Thioether Data for 2-((4-chlorobenzyl)thio)-5,6-dihydro-4H-1,3-thiazine mdpi.com

NucleusChemical Shift (δ, ppm)Assignment
¹H7.18 (s, 4H)Aromatic protons (C₆H₄)
¹H4.11 (s, 2H)Methylene protons (S-CH₂)
¹H3.73–3.64 (m, 2H)Thiazine ring protons
¹H3.02–2.93 (m, 2H)Thiazine ring protons
¹H1.83 (dt, 2H)Thiazine ring protons
¹³C154.7Thioamide C=S
¹³C136.2, 132.9, 130.4, 128.6Aromatic carbons
¹³C48.4, 33.7, 27.7, 20.5Thiazine ring & S-CH₂ carbons

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These methods are complementary; IR spectroscopy is more sensitive to polar functional groups, while Raman spectroscopy provides more information on symmetric, non-polar bonds. acs.orgnih.gov

For the oxidized derivative, researchgate.netscripps.eduDithiolo[4,5-d] researchgate.netscripps.edudithiole-2,5-dione, IR spectroscopy reveals strong absorptions corresponding to the carbonyl (C=O) groups. d-nb.info These typically appear in the region of 1650-1725 cm⁻¹. d-nb.info Other significant peaks in the IR spectrum would correspond to C-S and C=C stretching vibrations within the heterocyclic framework. d-nb.infomdpi.com Raman spectroscopy is particularly useful for studying the C=C and C-S bonds that form the core skeleton of tetrathiafulvalene (TTF) and its precursors. mdpi.com Charge-sensitive vibrational modes are often observed, which shift in frequency depending on the oxidation state of the molecule. mdpi.com

Table 2: Key Infrared Absorption Bands for researchgate.netscripps.eduDithiolo[4,5-d] researchgate.netscripps.edudithiole-2,5-dione d-nb.info

Frequency (cm⁻¹)Vibrational Mode AssignmentIntensity
1725, 1650C=O stretchingVery Strong (vs)
986C-S stretching / Ring deformationStrong (s)
918C-S stretching / Ring deformationStrong (s)
720Ring deformationStrong (s)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Using electron ionization (EI), the dione derivative C₄O₂S₄ shows a molecular ion peak ([M]⁺) at m/z = 208, confirming its elemental composition. d-nb.info High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.com

The fragmentation pattern observed in the mass spectrum offers clues to the molecule's structure. Common fragmentation pathways for such sulfur-rich heterocycles involve the loss of small, stable fragments. For C₄O₂S₄, significant fragments are observed at m/z = 180 (loss of CO), 152 (loss of 2CO), 88 (C₂S₂⁺), and 76 (CS₂⁺). d-nb.info

Table 3: Mass Spectrometry Data for researchgate.netscripps.eduDithiolo[4,5-d] researchgate.netscripps.edudithiole-2,5-dione (C₄O₂S₄) d-nb.info

m/zRelative Intensity (%)Proposed Fragment
20875[M]⁺
18068[M - CO]⁺
15228[M - 2CO]⁺
8864[C₂S₂]⁺
76100[CS₂]⁺

Ultraviolet-Visible (UV/Vis) Absorption Spectroscopy

UV/Vis spectroscopy investigates the electronic transitions within a molecule. The dithiolo[4,5-d] researchgate.netscripps.edudithiole core is part of the broader class of tetrathiafulvalene (TTF) precursors, which are known for their distinct electronic properties. researchgate.netruc.dk The UV/Vis spectrum is sensitive to the extended π-conjugation present in these systems.

For researchgate.netscripps.eduDithiolo[4,5-d] researchgate.netscripps.edudithiole-2,5-dione dissolved in dichloromethane (B109758) (CH₂Cl₂), a major absorption maximum (λₘₐₓ) is observed at 275 nm. d-nb.info This absorption corresponds to π → π* electronic transitions within the conjugated heterocyclic system. The position and intensity of these bands are influenced by substituents and the solvent environment. ruc.dk Upon oxidation, TTF and its derivatives exhibit new, strong absorption bands in the visible and near-infrared regions, which is a hallmark of their radical cation and dication states. beilstein-journals.org

Electrochemical Characterization: Cyclic Voltammetry for Redox Potential Determination

The 2H,5H- researchgate.netscripps.eduDithiolo[4,5-d] researchgate.netscripps.edudithiole system is a key building block for redox-active molecules like tetrathiafulvalene (TTF). Cyclic voltammetry (CV) is the primary technique used to study the electrochemical behavior of these compounds. It provides information on the redox potentials, which correspond to the energies required to remove electrons from the molecule.

TTF and its derivatives typically undergo two sequential, reversible one-electron oxidations to form a stable radical cation (TTF˙⁺) and then a dication (TTF²⁺). beilstein-journals.orgnih.gov The CV of a TTF derivative will show two distinct oxidation waves. For a representative TTF derivative, these reversible oxidation steps were observed at half-wave potentials (E¹/²) of +0.72 V and +1.09 V versus a Ag/AgCl reference electrode. nih.gov These low oxidation potentials are characteristic of the excellent electron-donating ability of the TTF framework, a property that originates from the sulfur-rich dithiolo researchgate.netscripps.edudithiole core. beilstein-journals.org

Table 4: Representative Cyclic Voltammetry Data for a TTF Derivative nih.gov

Redox ProcessHalf-Wave Potential (E¹/² vs Ag/AgCl)Description
E₁+0.72 VFirst reversible one-electron oxidation (TTF → TTF˙⁺)
E₂+1.09 VSecond reversible one-electron oxidation (TTF˙⁺ → TTF²⁺)

Applications of The 1 2 Dithiolo 4,5 D 1 2 Dithiole Scaffold and Its Derivatives in Advanced Materials

Precursors for Organic Electronic Materials and Devices

The sulfur-rich framework of rsc.orgacs.orgdithiolo[4,5-d] rsc.orgacs.orgdithiole derivatives makes them excellent electron donors, a key characteristic for their use in organic electronics. nih.gov These compounds serve as crucial starting materials for the synthesis of more complex structures that form the active components in a variety of electronic applications.

Tetrathiafulvalene (B1198394) (TTF) is a highly tunable electron donor that has been widely studied in the context of charge transfer (CT) complexes. rsc.org The rsc.orgacs.orgdithiolo[4,5-d] rsc.orgacs.orgdithiole core is central to the structure of TTF and its numerous derivatives, which are known for their remarkable redox properties, including a high π-donating ability and the existence of three stable redox states. rsc.org The versatility of TTF has led to its use in a wide array of applications, from organic conducting materials to molecular sensors and redox-fluorescent switches. rsc.org

Bis(ethylenedithio)tetrathiafulvalene (B1211981), commonly known as BEDT-TTF or ET, is a prominent derivative of TTF that has played a significant role in the development of molecular conductors and superconductors. rsc.orgd-nb.info The synthesis of BEDT-TTF and its functionalized derivatives often involves the use of rsc.orgacs.orgdithiolo[4,5-d] rsc.orgacs.orgdithiole-based precursors. d-nb.info

One common synthetic strategy involves the coupling of two 1,3-dithiole-2-thiones or -2-ones. acs.org However, this classical multistep synthesis starting from carbon disulfide can result in low yields. acs.org Improved and more efficient synthetic routes have been developed. For instance, tetrathiolate intermediates can be prepared and subsequently reacted with alkyl halides to afford functionalized BEDT-TTF derivatives in good yields. acs.org Another key method is the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes to construct the necessary thione precursors for coupling. rsc.orgrsc.org

The table below summarizes a selection of synthesized BEDT-TTF derivatives and their reported melting points.

The rsc.orgacs.orgdithiolo[4,5-d] rsc.orgacs.orgdithiole-2,5-dione precursor is also pivotal in the synthesis of linearly fused TTF analogues. d-nb.info These compounds can be transformed through an oxidative polymerization process into polymeric, vinylogous tetrathiafulvalenes. researchgate.net Such polymers, with their high sulfur content, are of interest for developing materials with high refractive indices. researchgate.net The radical cation salts of these linearly fused TTF derivatives have shown metallic temperature dependence of electrical conductivity and even superconducting properties. researchgate.net

The ability of TTF and its derivatives to act as strong electron donors facilitates the formation of charge-transfer (CT) complexes and radical anion salts with various electron acceptors. acs.org These materials exhibit a wide range of electronic properties, from semiconducting to metallic and even superconducting behavior. mdpi.com

The first reported metallic charge-transfer salt was formed between TTF and tetracyanoquinodimethane (TCNQ). acs.org The degree of charge transfer in these complexes can be finely controlled by the judicious choice of different acceptors, which in turn influences the material's properties. acs.org

The discovery of superconductivity in organic materials was a major breakthrough, and TTF derivatives have been at the forefront of this research. The first organic superconductor, (TMTSF)₂PF₆, was synthesized in 1979 and is based on a selenium analogue of TTF. wikipedia.org Since then, a large number of organic superconductors have been discovered, many of which are based on the BEDT-TTF molecule. mdpi.comwikipedia.org

These materials are typically charge-transfer salts where the TTF-based donor molecules form conducting stacks or layers, separated by anion layers. wikipedia.org The arrangement of the donor molecules, or packing motif, is crucial in determining the electronic properties of the material. Different phases, such as the α-, β-, θ-, and κ-phases, arise from different packing arrangements. wikipedia.org The κ-phase, in particular, has been found in many superconducting salts, such as (BEDT-TTF)₂Cu(NCS)₂. mdpi.com

The table below lists some notable organic superconductors based on TTF and its derivatives, along with their critical temperatures (Tc).

The solid-state properties of TTF-based conductors are a rich area of research. These materials exhibit a fascinating interplay between their structural and electronic properties. For example, TTF-TCNQ was the first organic conductor to show a large conductivity over a wide temperature range, with a sharp metal-to-insulator transition at 59 K. itn.pt

In charge transfer complexes of BEDT-TTF with 3d-transition metal anions, there is a coexistence of electron transport and magnetism. tandfonline.com The π-electrons on the donor molecules contribute to conductivity, while the localized magnetic moments of the metal ions contribute to magnetism. The interaction between these π-electrons and the d-electrons of the metal ions can lead to novel organic magnetic conductors. tandfonline.com

The table below highlights some solid-state properties of selected TTF-based conductors.

Formation of Charge Transfer Complexes and Radical Anion Salts

Thermoelectric Materials Research

The quest for efficient thermoelectric materials, which can convert waste heat into useful electrical energy, has recently expanded to include organometallic and organic compounds. The ucl.ac.uknih.govdithiolo[4,5-d] ucl.ac.uknih.govdithiole scaffold is of interest in this area, particularly as a component of organometallic coordination polymers (OMCPs). A derivative, ucl.ac.uknih.gov-dithiolo-[4,5-d][1,3-dithiole]-2,5-dione, has been identified as a precursor for materials used in thermoelectric devices. ucl.ac.ukd-nb.info

Organometallic coordination polymers are a promising class of thermoelectric materials, often exhibiting high electrical conductivities. ucl.ac.ukresearchgate.net The design of these materials involves the self-assembly of metal ions with multitopic organic ligands to form extended networks. While specific OMCPs based on the 2H,5H- ucl.ac.uknih.govdithiolo[4,5-d] ucl.ac.uknih.govdithiole ligand are not extensively documented in the context of thermoelectrics, research on analogous dithiolate and tetrathiolate-based OMCPs provides a framework for their potential design. ucl.ac.uknih.govkaust.edu.sa The synthesis strategy typically involves reacting a metal salt with a dithiolate ligand, which can be derived from the dithiolo[4,5-d] ucl.ac.uknih.govdithiole core. The choice of the metal center and the geometry of the organic ligand are critical factors that determine the structure and, consequently, the thermoelectric properties of the resulting polymer. nih.govkaust.edu.sarsc.org

The thermoelectric performance of OMCPs can be finely tuned by modifying the structure of the organic ligand. ucl.ac.ukresearchgate.netucl.ac.uk Research on various OMCPs has demonstrated that altering the organic backbone can modulate electrical conductivity and the Seebeck coefficient over several orders of magnitude. researchgate.netucl.ac.uk For instance, the use of isomeric ligands, such as benzene-1,2,4,5-tetrakis(thiolate) versus benzene-1,2,3,4-tetrakis(thiolate), can lead to different backbone geometries (linear vs. zig-zag), which in turn influences the electronic structure and can even switch the material from p-type to n-type conductivity. nih.govkaust.edu.sarsc.org These findings suggest that strategic modifications to the ucl.ac.uknih.govdithiolo[4,5-d] ucl.ac.uknih.govdithiole scaffold, such as the introduction of different substituent groups, could be a powerful tool for optimizing the thermoelectric properties of derived OMCPs. The goal is to achieve a high power factor (S²σ) by balancing the Seebeck coefficient (S) and electrical conductivity (σ), while minimizing thermal conductivity (κ). rsc.org

Exploration of Nonlinear Optical (NLO) Properties

Sulfur-rich compounds are known to exhibit interesting nonlinear optical (NLO) properties due to the high polarizability of sulfur atoms. Derivatives of the ucl.ac.uknih.govdithiolo[4,5-d] ucl.ac.uknih.govdithiole scaffold have been investigated for their second-order NLO effects, particularly for Second Harmonic Generation (SHG), where light of a specific frequency is converted to light with double that frequency.

A notable example is the derivative 5-Sulfanylidene-2H,5H-1,3-dithiolo[4,5-d] ucl.ac.uknih.govdithiol-2-one (C₄OS₅). Crystalline powders of this compound have been shown to exhibit a remarkable SHG intensity, comparable to that of the widely used standard, urea (B33335), when irradiated with a 1053 nm laser. nih.govnih.gov This strong SHG response is attributed to the high polarization and extensive π-conjugation within the molecule's structure. nih.govnih.gov

The relationship between the molecular and crystal structure and the observed NLO properties is critical. The C₄OS₅ molecule is essentially planar, which facilitates π-conjugation. nih.gov In the crystalline state, these planar molecules pack in parallel columns, and there are numerous short intermolecular S···S contacts between these columns. nih.gov This specific packing arrangement in a non-centrosymmetric crystal lattice is crucial for achieving a strong macroscopic SHG signal. The molecular dipole moments in the unit cell are aligned in a way that leads to a large macro-polarization vector, a key requirement for efficient SHG. nih.gov

Crystallographic and SHG Data for 5-Sulfanylidene-2H,5H-1,3-dithiolo[4,5-d] ucl.ac.uknih.govdithiol-2-one nih.govnih.gov
ParameterValue
Chemical FormulaC₄OS₅
Molecular Weight224.34
Crystal SystemMonoclinic
Space GroupPn
a (Å)3.9638 (2)
b (Å)11.0211 (8)
c (Å)8.7110 (7)
β (°)101.344 (5)
Volume (ų)373.11 (4)
SHG IntensityComparable to urea standard
Incident Wavelength1053 nm
Emitted Wavelength526.5 nm

Utility as Key Building Blocks for Complex Organic Synthesis

The ucl.ac.uknih.govdithiolo[4,5-d] ucl.ac.uknih.govdithiole framework is a cornerstone in the synthesis of complex, sulfur-containing organic molecules, particularly those designed for applications in molecular electronics.

Derivatives of ucl.ac.uknih.govdithiolo[4,5-d] ucl.ac.uknih.govdithiole are crucial synthetic precursors for creating multi-dimensional organic superconductors and conductors. researchgate.net The most prominent example is their use in the synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), a donor molecule that has formed the basis of a large family of organic superconducting salts. d-nb.info

The synthetic pathway often starts with a derivative such as 4,5-bis(benzoylthio)-1,3-dithiole-2-thione. This compound can be converted to the corresponding dithiolate salt, which is then reacted with agents like 1,2-dibromoethane (B42909) to form the ethylenedithio bridge, ultimately leading to the BEDT-TTF skeleton after a final coupling step. researchgate.net The planarity of the dithiolo[4,5-d] ucl.ac.uknih.govdithiole core and the presence of peripheral sulfur atoms are key features that are carried through to the final conductor molecules. These sulfur atoms engage in intermolecular S···S interactions, which are vital for establishing the multi-dimensional electronic band structures necessary for metallic conductivity and superconductivity. researchgate.net The ability to chemically modify the dithiolo[4,5-d] ucl.ac.uknih.govdithiole precursor allows for the synthesis of a wide range of BEDT-TTF derivatives, enabling the fine-tuning of the electronic properties of the resulting conducting materials. researchgate.net

Future Research Directions and Unexplored Avenues for 2h,5h 1 2 Dithiolo 4,5 D 1 2 Dithiole

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient, safe, and environmentally friendly synthetic methodologies is a cornerstone of modern chemistry. For 2H,5H- researchgate.netjlu.edu.cndithiolo[4,5-d] researchgate.netjlu.edu.cndithiole and its derivatives, moving away from hazardous reagents and complex, low-yielding procedures is a critical future direction.

A promising approach can be inferred from the successful synthesis of the related compound, researchgate.netjlu.edu.cn-dithiolo-[4,5-d] researchgate.netjlu.edu.cn-dithiole-2,5-dione, which has been achieved through a safe, three-step reaction starting from carbon disulfide. d-nb.inforesearchgate.net This method avoids the use of highly toxic and hazardous materials like mercury-based desulfurizing agents and the constraints of electrochemical reductions. d-nb.info The key features of this sustainable approach include the use of inexpensive reagents, mild reaction conditions, and the production of a high-purity product. researchgate.net

Future research into the synthesis of 2H,5H- researchgate.netjlu.edu.cndithiolo[4,5-d] researchgate.netjlu.edu.cndithiole should aim to emulate these principles. The exploration of green solvents, catalytic systems, and atom-economical reaction pathways will be paramount. A comparative overview of existing and potential future synthetic strategies is presented in Table 1.

Table 1: Comparison of Synthetic Approaches for Dithiole Compounds

FeatureTraditional MethodsFuture Sustainable Methods
Starting Materials Often complex and hazardousSimple, readily available, and less toxic (e.g., carbon disulfide)
Reagents Use of mercury-based compounds, strong reducing agentsAvoidance of heavy metals, use of catalytic systems
Reaction Conditions Harsh conditions, potentially hazardousMild temperatures and pressures
Byproducts Generation of toxic wasteMinimal and non-toxic byproducts
Overall Yield & Purity Variable, often requiring extensive purificationHigh yield and excellent purity

Advanced Spectroscopic and Imaging Probes for In Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of 2H,5H- researchgate.netjlu.edu.cndithiolo[4,5-d] researchgate.netjlu.edu.cndithiole is essential for process optimization and control. The implementation of advanced in situ spectroscopic and imaging techniques offers a powerful tool to achieve this.

Real-time monitoring of chemical reactions as they occur can provide invaluable data on the formation of intermediates, reaction rates, and the influence of various parameters. Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the concentration of reactants, products, and key intermediates throughout the synthetic process.

For instance, in situ FTIR has been successfully used to monitor electrochemically controlled organic reactions, providing kinetic profiles and mechanistic insights. The application of such techniques to the synthesis of dithiole compounds would allow for a more controlled and efficient production process. Furthermore, the development of specific spectroscopic probes tailored to the dithiole core could enhance the sensitivity and selectivity of these in situ measurements.

Computational Design and Predictive Modeling of New Dithiole-Based Materials with Tailored Electronic and Optical Properties

Computational chemistry offers a powerful predictive tool for the design of new materials with specific electronic and optical properties. For 2H,5H- researchgate.netjlu.edu.cndithiolo[4,5-d] researchgate.netjlu.edu.cndithiole, computational modeling can guide the synthesis of novel derivatives with tailored functionalities.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are two computational methods that have been successfully applied to predict the electronic absorption spectra and other properties of 1,3-dithiole derivatives. jlu.edu.cn These methods can be used to calculate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and molecular polarizability, all of which are crucial in determining the electronic and optical behavior of a material.

A computational study on "sulflowers," a class of sulfur-containing circulenes, demonstrated a correlation between the degree of non-planarity and the HOMO-LUMO gap, suggesting that structural modifications can be used to tune the electronic properties. nih.gov Similar computational approaches could be applied to 2H,5H- researchgate.netjlu.edu.cndithiolo[4,5-d] researchgate.netjlu.edu.cndithiole to predict how substitutions on the dithiole core would affect its properties. This predictive capability would accelerate the discovery of new dithiole-based materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Table 2: Key Electronic and Optical Properties for Computational Prediction

PropertySignificance
HOMO-LUMO Gap Determines the electronic excitation energy and influences the material's color and conductivity.
Electron Affinity and Ionization Potential Dictates the ease of electron injection and removal, crucial for electronic devices.
Molecular Polarizability Relates to the material's response to an electric field and is important for nonlinear optical applications.
Absorption and Emission Spectra Predicts the material's interaction with light, essential for optoelectronic applications.

Synergistic Integration of Dithiole Systems in Hybrid Organic-Inorganic Advanced Materials

The creation of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both material classes, such as the processability of organic polymers and the stability of inorganic frameworks. The 2H,5H- researchgate.netjlu.edu.cndithiolo[4,5-d] researchgate.netjlu.edu.cndithiole system, with its sulfur-rich and electron-donating nature, is a promising candidate for incorporation into such hybrid materials.

Research has already shown the successful synthesis of hybrid materials by electropolymerizing pyrrole (B145914) with inorganic complexes based on the related 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligand. researchgate.net These materials were found to be electroactive, with redox processes related to both the conducting polymer and the dmit-containing anions. researchgate.net This demonstrates the potential for dithiole-based systems to be integrated into conductive polymers to create novel functional materials.

Future research could explore the incorporation of 2H,5H- researchgate.netjlu.edu.cndithiolo[4,5-d] researchgate.netjlu.edu.cndithiole or its derivatives into various inorganic matrices, such as metal-organic frameworks (MOFs) or sol-gel derived silica (B1680970) networks. The resulting hybrid materials could exhibit synergistic properties, leading to applications in areas such as sensing, catalysis, and energy storage. The high sulfur content of the dithiole core could also be exploited to create materials with high refractive indices.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole derivatives in laboratory settings?

  • Methodological Answer : Synthesis requires meticulous control of reaction conditions (e.g., temperature, solvent purity) and validation via advanced characterization techniques. For analogous dithiole derivatives, protocols involve multi-step reactions with intermediates characterized using 1H^1H NMR, 13C^{13}C NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Ensure reagents are sourced from reliable suppliers, and reaction progress is monitored via thin-layer chromatography (TLC) or UV-vis spectroscopy.

Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming molecular structure and purity. UV-vis and fluorescence spectroscopy elucidate electronic transitions and π-conjugation behavior, particularly for redox-active dithiole systems. For example, UV-vis absorption peaks between 300–500 nm can indicate charge-transfer interactions, while fluorescence quenching may signal aggregation effects .

Q. What safety protocols are critical when handling this compound in experimental workflows?

  • Methodological Answer : Adhere to safety data sheet (SDS) guidelines, including wearing PPE (gloves, lab coat, goggles) and working in a fume hood. The compound’s SDS emphasizes avoiding inhalation, skin contact, and ingestion . Storage at –20°C in airtight containers is recommended for stability, based on analogous dithiole compounds . Laboratories must enforce mandatory safety training and 100% proficiency in safety exams before handling hazardous materials .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound-based materials?

  • Methodological Answer : Use a 2k^k factorial design to systematically vary parameters (e.g., catalyst loading, solvent polarity, temperature). For instance, a 3-factor design could identify interactions between temperature (25–80°C), reaction time (6–24 hours), and stoichiometric ratios. Statistical analysis (ANOVA) of yield and purity data reveals optimal conditions while minimizing experimental iterations . Computational tools like COMSOL Multiphysics can simulate reaction kinetics to refine variables before lab implementation .

Q. What methodologies resolve contradictions between theoretical predictions and experimental observations in the redox behavior of this compound?

  • Methodological Answer : Cross-validate experimental data (cyclic voltammetry, ESR spectroscopy) with density functional theory (DFT) calculations to identify discrepancies. For example, if experimental redox potentials deviate from theoretical values, reassess solvent effects or counterion interactions in simulations. Purity checks via HRMS and elemental analysis can rule out synthetic artifacts . Collaborative frameworks integrating lab data with AI-driven models improve predictive accuracy .

Q. How do computational modeling tools enhance the understanding of charge transfer mechanisms in this compound complexes?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model electron density distribution and intermolecular interactions. For instance, HOMO-LUMO gaps calculated via Gaussian software predict charge-transfer efficiency in donor-acceptor systems. AI platforms like COMSOL Multiphysics enable real-time optimization of simulation parameters, accelerating discovery of novel conductive or semiconducting dithiole derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.